Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiazolopyrimidines and Related Compounds : The compound Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is involved in the synthesis of various thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. These compounds have been synthesized through reactions involving bromomalononitrile and various other reagents (Sherif et al., 1993).
Antimicrobial Activity Research : Some derivatives of this compound, specifically ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives, have been synthesized and investigated for their antimicrobial properties. These studies contribute to the understanding of the potential medical applications of these compounds (Vlasov et al., 2015).
Novel Fused Polyheterocyclic Systems Synthesis : The compound is also used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These synthesized compounds are significant for their potential applications in various fields of chemistry and pharmacology (Bakhite et al., 2005).
Chemical Reactions and Mechanisms
Phosphine-Catalyzed Annulation : Research has demonstrated that this compound undergoes [4 + 2] annulation in the presence of an organic phosphine catalyst. This reaction is significant for the synthesis of tetrahydropyridines, which are important in various chemical syntheses (Zhu et al., 2003).
Microwave-Mediated Synthesis of Pyrimido[1,2-a]pyrimidines : The compound is used in the synthesis of novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions. This method represents an efficient and environmentally friendly approach to synthesizing these compounds (Eynde et al., 2001).
Properties
IUPAC Name |
ethyl 4-[3-[(2,3-dichlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4S/c1-3-29-20(28)15-11-24-21(31-2)26-19(15)30-13-7-4-6-12(10-13)25-18(27)14-8-5-9-16(22)17(14)23/h4-11H,3H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMRHSQECKATRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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